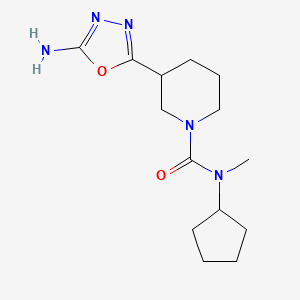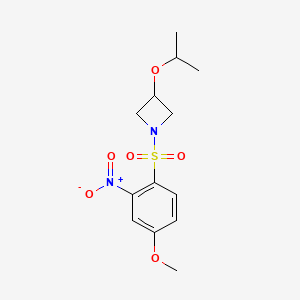![molecular formula C14H15FN4O2S B6983100 4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B6983100.png)
4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide is a synthetic organic compound that is primarily researched for its potential applications in medicinal chemistry. It combines various functional groups, including a cyano group, a fluoro substituent, an imidazole moiety, and a benzenesulfonamide core, making it a structurally interesting and pharmacologically relevant molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide typically involves multiple steps:
Preparation of the Benzenesulfonamide Core: : The synthesis begins with the preparation of the benzenesulfonamide core, often starting from commercially available benzenesulfonyl chloride, which is reacted with appropriate amines under basic conditions to form the sulfonamide linkage.
Introduction of the Cyano and Fluoro Groups: : Functionalization of the aromatic ring is performed by first introducing the cyano group through nucleophilic aromatic substitution or by metal-catalyzed cyanation reactions. The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Addition of the Imidazole Moiety: : The imidazole fragment can be introduced through a coupling reaction with a suitable imidazole derivative, facilitated by coupling agents like EDCI or DCC.
Chiral Center Formation: : The synthesis involves the resolution or asymmetric synthesis of the chiral center, ensuring the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the synthesis of this compound might leverage catalytic processes and continuous flow chemistry to increase yield and scalability. Process optimization to reduce steps, improve atom economy, and minimize waste is crucial.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: : The cyano and fluoro groups can participate in nucleophilic and electrophilic aromatic substitution reactions.
Oxidation and Reduction: : The imidazole ring and the sulfonamide group can be subject to oxidation or reduction under suitable conditions, affecting their oxidation states and functionalities.
Hydrolysis: : The compound can undergo hydrolytic reactions, particularly targeting the sulfonamide group, leading to cleavage of the sulfonamide bond.
Common Reagents and Conditions
Nucleophilic Substitution: : Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: : Selectfluor for fluorination
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Major Products Formed
The reactions mentioned above lead to the formation of various intermediates and by-products. Substitution reactions result in substituted benzenesulfonamides, while oxidation/reduction reactions modify the functional groups without altering the core structure significantly.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a model system for studying substitution reactions and the effects of electronic substituents on reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide and imidazole functionalities, which can interact with active sites of various enzymes.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. The presence of the imidazole ring, a common pharmacophore, makes it a candidate for drug development.
Industry
In the industrial domain, this compound could be explored for applications in material science due to its structural properties, potentially contributing to the development of new materials with unique chemical characteristics.
Mechanism of Action
The mechanism by which 4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of endogenous substrates, allowing the compound to bind to enzyme active sites and inhibit their function. Additionally, the imidazole moiety can coordinate with metal ions in metalloenzymes, further modulating enzymatic activity.
Comparison with Similar Compounds
4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide can be compared with similar compounds such as:
4-cyano-2-fluoro-N-(2-methylpropyl)benzenesulfonamide
4-cyano-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide
2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide
These similar compounds share structural motifs but differ in specific substituents, affecting their chemical behavior and biological activity. The presence of the cyano, fluoro, and imidazole groups in different arrangements influences their reactivity and interaction with biological targets, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S/c1-9(2)13(14-17-5-6-18-14)19-22(20,21)12-4-3-10(8-16)7-11(12)15/h3-7,9,13,19H,1-2H3,(H,17,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOHIEORKMFXSL-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=CN1)NS(=O)(=O)C2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=CN1)NS(=O)(=O)C2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopropylmethyl 4-[5-(dimethylcarbamoyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B6983019.png)
![4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B6983038.png)
![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]-5-fluoropyridine](/img/structure/B6983049.png)
![5-Fluoro-2-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B6983058.png)
![2-[[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-4-yl]amino]benzonitrile](/img/structure/B6983059.png)
![2-[(1-Pent-4-enylsulfonylpiperidin-4-yl)amino]benzonitrile](/img/structure/B6983064.png)
![6-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile](/img/structure/B6983071.png)

![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide](/img/structure/B6983080.png)
![3-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-1-ethyl-1-propan-2-ylurea](/img/structure/B6983088.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6983089.png)
![N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B6983101.png)

![3-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6983116.png)
